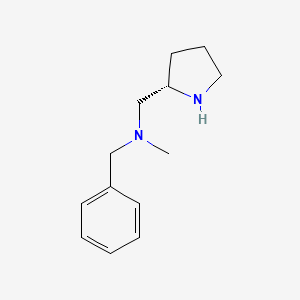

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a chiral amine compound that features a benzyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine typically involves the reaction of benzyl chloride with (S)-1-pyrrolidin-2-ylmethyl-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions with alkyl halides or sulfonates can introduce different functional groups onto the nitrogen atom

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, sulfonates, bases like sodium hydroxide or potassium carbonate

Major Products Formed

Oxidation: N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Various N-substituted derivatives depending on the alkyl halide or sulfonate used

Scientific Research Applications

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Benzylamine: Lacks the pyrrolidine ring, making it less sterically hindered.

Methylamine: Simpler structure without the benzyl and pyrrolidine groups.

Pyrrolidine: Contains only the pyrrolidine ring without the benzyl and methyl groups

Uniqueness

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is unique due to its combination of a benzyl group, a methyl group, and a chiral pyrrolidine ring. This structure provides it with distinct steric and electronic properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent .

Biological Activity

Benzyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring, which is known for its versatility in drug design. The stereochemistry of the compound, particularly the (S) configuration, plays a crucial role in its biological interactions. The compound's structure can be represented as follows:

1. Neuropharmacological Effects

Research has indicated that compounds containing the pyrrolidine structure exhibit various neuropharmacological effects. For instance, derivatives of pyrrolidine have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

- Case Study : A study demonstrated that certain pyrrolidine derivatives exhibited high selectivity and potency against AChE, with IC50 values in the nanomolar range, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrrolidine derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro tests revealed that several pyrrolidine-based compounds exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be a candidate for further development as an antibacterial agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications to the benzyl group or variations in the pyrrolidine ring can significantly influence its pharmacological profile.

Research Findings and Data Tables

Recent studies have provided insights into the biological activity of this compound and related compounds:

Table 1: Biological Activity Summary

Properties

IUPAC Name |

N-benzyl-N-methyl-1-[(2S)-pyrrolidin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(11-13-8-5-9-14-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFUGVARDDDKRU-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H]1CCCN1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.